Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate
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Overview
Description
tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate: is a chemical compound with the molecular formula C12H13F3N2O5 and a molecular weight of 322.24 g/mol This compound is known for its unique structural features, including a trifluoromethyl group, a nitro group, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate typically involves the reaction of 4-nitro-2-(trifluoromethyl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production methods for tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Amino Derivatives: Formed from the reduction of the nitro group.
Coupling Products: Formed from Suzuki-Miyaura coupling reactions.
Phenol and tert-Butyl Alcohol: Formed from hydrolysis of the carbamate group
Scientific Research Applications
Chemistry: tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s structural features make it a potential candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate can be used in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate group can act as a protecting group, stabilizing the compound under various conditions .
Comparison with Similar Compounds
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Similar in structure but contains a piperazine ring instead of a phenoxy group.
4-Nitro-2-(trifluoromethyl)phenol: Lacks the carbamate group but shares the nitro and trifluoromethyl groups.
Uniqueness: tert-Butyl(4-nitro-2-(trifluoromethyl)phenoxy)carbamate is unique due to the combination of its functional groups. The presence of both a nitro group and a trifluoromethyl group on the phenoxy ring, along with a tert-butyl carbamate group, provides a distinct set of chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCMTPSLHZTLEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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